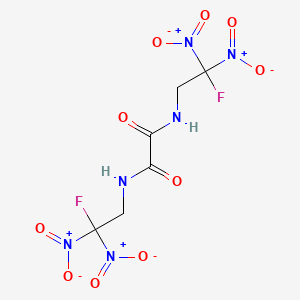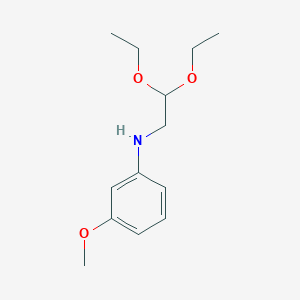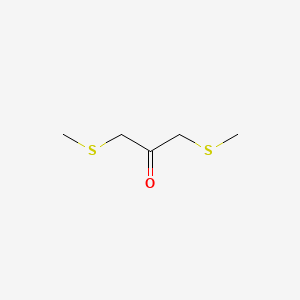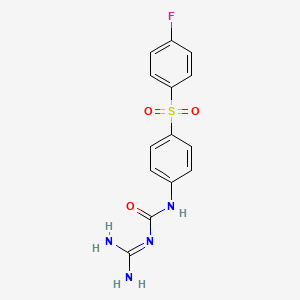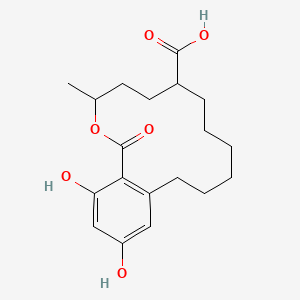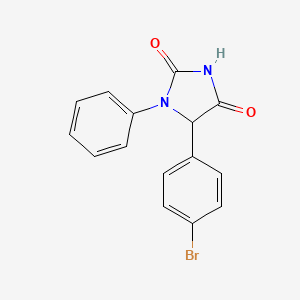
2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- is a chemical compound with the molecular formula C9H7BrN2O2. It is known for its unique structure, which includes an imidazolidinedione core substituted with bromophenyl and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form an intermediate, which is then cyclized to produce the desired imidazolidinedione derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazolidinedione compounds .
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydantoins: These compounds share a similar imidazolidinedione core and have applications in medicine, particularly as anticonvulsants.
2-Thioxoimidazolidin-4-ones: These derivatives have a sulfur atom in place of one of the oxygen atoms and exhibit different chemical and biological properties.
Uniqueness
2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
37932-71-1 |
|---|---|
Molekularformel |
C15H11BrN2O2 |
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-1-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H11BrN2O2/c16-11-8-6-10(7-9-11)13-14(19)17-15(20)18(13)12-4-2-1-3-5-12/h1-9,13H,(H,17,19,20) |
InChI-Schlüssel |
VABZDRHVMAFLIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(C(=O)NC2=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


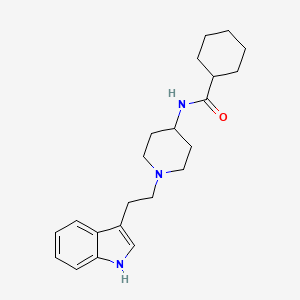
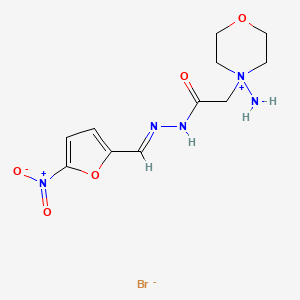
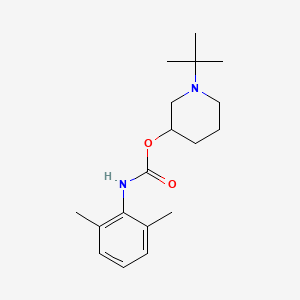
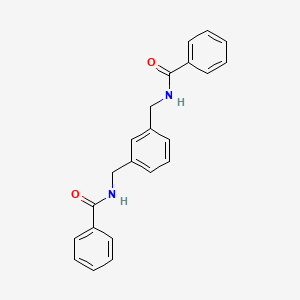
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
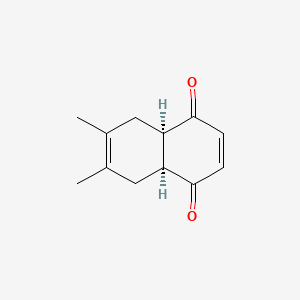
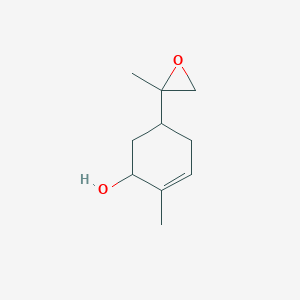
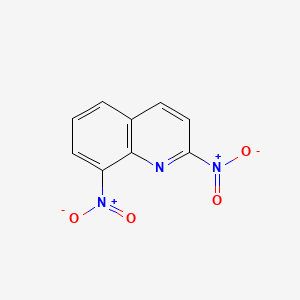
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
